

Optimizing Protein Degradation: A Comparative Guide to PEG Linker Length Efficiency

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Compound of Interest

Compound Name: Ald-CH2-PEG4-Boc

Cat. No.: B15542288

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In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where ubiquitination is inefficient. This guide provides a comparative analysis of the degradation efficiency of PROTACs with different length PEG linkers, supported by quantitative experimental data. It also offers detailed experimental protocols for assessing degradation efficiency and visual diagrams to elucidate the underlying mechanisms and workflows. This information is intended to assist researchers, scientists, and drug development professionals in the rational design and optimization of PROTACs.

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